molecular formula C18H20N2O4S B299632 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide

4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No. B299632
M. Wt: 360.4 g/mol
InChI Key: DTGAWPFCSNMFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has been studied extensively for its potential in treating various diseases.

Mechanism of Action

4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various client proteins. By inhibiting HSP90, 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide destabilizes its client proteins, leading to their degradation and subsequent inhibition of their activity. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to inhibit the activity of various client proteins involved in cell cycle regulation, leading to cell cycle arrest and subsequent inhibition of cell proliferation. In addition, 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In inflammation research, 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to reduce the levels of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HSP90 inhibition. In addition, 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has some limitations for lab experiments, including its potential for off-target effects and toxicity at high doses.

Future Directions

There are several future directions for 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide research, including its potential in combination therapy with other anticancer agents, its potential in treating other diseases, and the development of more potent and selective HSP90 inhibitors. In addition, further studies are needed to elucidate the mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide and its potential for off-target effects and toxicity.

Synthesis Methods

4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-N-(2-phenoxyethyl)benzenesulfonamide with pyrrolidine-2,5-dione in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product, 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide.

Scientific Research Applications

4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been studied extensively for its potential in treating various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to reduce the levels of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In cardiovascular research, 4-(2-oxo-1-pyrrolidinyl)-N-(2-phenoxyethyl)benzenesulfonamide has been shown to inhibit the proliferation of smooth muscle cells, indicating its potential in preventing restenosis after angioplasty.

properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide

InChI

InChI=1S/C18H20N2O4S/c21-18-7-4-13-20(18)15-8-10-17(11-9-15)25(22,23)19-12-14-24-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-14H2

InChI Key

DTGAWPFCSNMFGI-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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